![molecular formula C16H12BrN3OS B2434261 N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide CAS No. 1903127-33-2](/img/structure/B2434261.png)
N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide
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Overview
Description
The compound “N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide” is a complex organic molecule that contains a bipyridine moiety and a bromothiophene moiety . Bipyridines are important ligands in coordination chemistry, forming complexes with many transition metals . Thiophenes are sulfur-containing heterocyclic compounds that are also important in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the bipyridine and bromothiophene moieties. Bipyridines are often drawn with their nitrogen atoms in cis conformation, but the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bipyridine and bromothiophene moieties. Bipyridines are known to form complexes with many transition metals . Thiophenes can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure . Without specific information on this compound, it’s difficult to provide an analysis of its physical and chemical properties.Scientific Research Applications
Transition-Metal Complexes and Catalysis
Bipyridine derivatives play a crucial role as ligands in transition-metal catalysis. They form stable complexes with metal centers, enabling efficient catalytic reactions. Researchers have explored the use of N-({[2,3’-bipyridine]-3-yl}methyl)-4-bromothiophene-2-carboxamide as a ligand in various catalytic processes. For instance, it can coordinate with palladium, nickel, or other transition metals to facilitate cross-coupling reactions (such as Suzuki, Negishi, and Stille couplings) . These reactions are essential for the synthesis of complex organic molecules.
Photosensitizers and Photovoltaics
Bipyridine-based compounds often serve as photosensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb light and efficiently transfer electrons makes them valuable components in renewable energy technologies. Researchers have investigated the incorporation of N-({[2,3’-bipyridine]-3-yl}methyl)-4-bromothiophene-2-carboxamide into DSSCs, aiming to enhance their performance .
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular architectures rely on non-covalent interactions to assemble functional structures. Bipyridine derivatives, including our compound of interest, participate in host-guest interactions. These interactions can lead to the formation of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. Researchers have explored the self-assembly behavior of N-({[2,3’-bipyridine]-3-yl}methyl)-4-bromothiophene-2-carboxamide in MOFs .
Materials Science and Porous Carbons
Recent work has explored the carbonization of pyridine-containing MOFs to produce nitrogen-doped porous carbons (NPCs). While not directly related to our compound, this research highlights the broader relevance of pyridine-based structures in materials science .
!Graphical Abstract
Yamanoi, Y. Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules 2024, 29, 576. DOI: 10.3390/molecules29030576 Pyridine-containing metal-organic frameworks as precursor … - Springer. DOI: 10.1007/s10008-017-3543-1
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-7-14(22-10-13)16(21)20-9-12-4-2-6-19-15(12)11-3-1-5-18-8-11/h1-8,10H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVCZSOXWXJNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-4-bromothiophene-2-carboxamide |
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